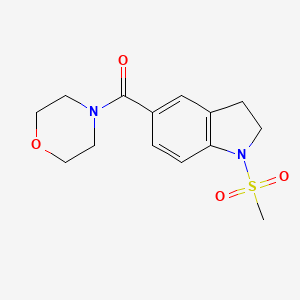
1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole core reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be attached through an amide coupling reaction, where the sulfonylated indole reacts with morpholine-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up reaction volumes: while maintaining reaction conditions.
Using continuous flow reactors: to improve reaction efficiency and control.
Implementing purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbonyl groups, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted indoles with new functional groups.
Scientific Research Applications
1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and morpholine-4-carbonyl groups can enhance binding affinity and specificity, influencing the compound’s overall effect.
Comparison with Similar Compounds
1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE: Lacks the morpholine-4-carbonyl group, which may result in different chemical and biological properties.
5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE: Lacks the methanesulfonyl group, potentially affecting its reactivity and applications.
Uniqueness: 1-METHANESULFONYL-5-(MORPHOLINE-4-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is unique due to the presence of both methanesulfonyl and morpholine-4-carbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPHGWJXMQXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














